

Technical Support Center: N-(cyclohexylmethyl)-2-hydroxyacetamide (CMA) Solubility Guide[1][2]

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Compound of Interest

Compound Name:	N-(cyclohexylmethyl)-2-hydroxyacetamide
CAS No.:	645405-30-7
Cat. No.:	B3002934

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Status: Operational Ticket ID: CMA-SOL-001 Assigned Specialist: Senior Application Scientist, Physicochemical Analysis Unit[1]

Welcome to the Technical Support Hub

You are accessing this guide because you are encountering solubility difficulties with **N-(cyclohexylmethyl)-2-hydroxyacetamide** (referred to hereafter as CMA).

This molecule presents a classic "Medicinal Chemistry Paradox": it possesses a hydrophilic head (glycolamide) and a lipophilic tail (cyclohexyl), yet often behaves like "brick dust"—insoluble in both water and non-polar organics.[2] This guide deconstructs the thermodynamic barriers causing these issues and provides validated protocols to overcome them.

Module 1: The Core Problem (Root Cause Analysis)

Before attempting to dissolve CMA, you must understand why it resists solvation.[1]

The Thermodynamic Barrier: CMA is not purely lipophilic ($\text{LogP} \approx 0.7-1.1$).[1] Its insolubility is driven by High Crystal Lattice Energy, not just hydrophobicity.[1]

- The "Zipper" Effect: The secondary amide (

) and the

-hydroxyl group (

) act as both hydrogen bond donors and acceptors.[2][1] In the solid state, these form a tight, intermolecular network (a "zipper") that solvents cannot easily penetrate.

- The Hydrophobic Shield: The cyclohexyl ring packs efficiently, shielding the polar core from water, while the polar core repels non-polar solvents like hexanes.

Implication for You: Simple heating or stirring is often insufficient.[1] You must energetically disrupt the lattice (entropy) and provide a solvent system that mimics the molecule's amphiphilic nature (enthalpy).

Module 2: Stock Solution Preparation

User Question:"I added DMSO, but the solution is cloudy or viscous. How do I get a clear stock?"

Troubleshooting Protocol: DMSO is the gold standard for CMA, but "wet" DMSO or cold DMSO often fails.

Protocol A: The "Hot-Shock" Solubilization

Use this for preparing stocks >10 mM.[1]

- Desiccate: Ensure your solid CMA is dry. Hygroscopic water on the surface reinforces the crystal lattice.
- Solvent Choice: Use Anhydrous DMSO (Dimethyl Sulfoxide).[1] Avoid DMF if possible due to toxicity, though it is a viable alternative.[1]
- The Sonic-Heat Cycle:
 - Add DMSO to the vial.[1]
 - Sonicate at 40–50°C for 10 minutes. (Ultrasonic energy disrupts the lattice packing).
 - Visual Check: If cloudy, vortex vigorously for 30 seconds.[1]

- Clarification: If micro-particulates persist, centrifuge at 10,000 x g for 5 minutes. Use the supernatant.

Solvent	Solubility Rating	Application
DMSO	High (Recommended)	Primary Stock (10–100 mM)
Ethanol (Abs.)	Moderate	Secondary Stock (volatile)
Water/PBS	Poor (< 1 mM)	DO NOT USE for stock
Acetone	Moderate	Synthesis/Purification only

Module 3: Preventing "Crash-Out" in Biological Assays

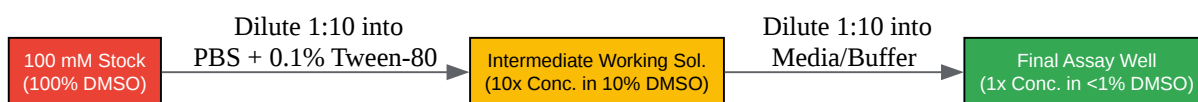
User Question: "My stock is clear, but when I add it to my cell culture media (aqueous buffer), it precipitates immediately."

The Mechanism: This is the "Solvent Shift" phenomenon.[1] When you dilute DMSO into water, the dielectric constant changes instantly. The hydrophobic cyclohexyl tails of CMA aggregate to minimize water contact, reforming the solid lattice.

Protocol B: The Stepwise Dilution (The "Intermediate" Step)

Do not jump from 100% DMSO to 100% Aqueous.

The Workflow:



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Figure 1: Stepwise dilution strategy to prevent precipitation shock.

Critical Additive: Surfactants To stabilize the cyclohexyl group in water, you must add a surfactant to your aqueous buffer before adding the CMA stock.[1]

- Recommendation: Add 0.05% Tween-80 or Pluronic F-127 to your assay buffer.^{[2][1]} This creates micelles that sequester the lipophilic tail, keeping CMA in solution.

Module 4: Advanced Formulation (Cyclodextrins)

User Question: "I cannot use DMSO or surfactants in my animal study. What now?"

The "Magic Bullet" Solution: The cyclohexyl group of CMA is the ideal geometric size to fit inside

-Cyclodextrin (Beta-CD) or Hydroxypropyl-

-Cyclodextrin (HP-

-CD).^{[2][1]} This forms a host-guest inclusion complex, hiding the hydrophobic tail while the hydrophilic CD shell dissolves in water.

Protocol C: Cyclodextrin Complexation

- Prepare Vehicle: Dissolve 20% (w/v) HP-
-CD in sterile water or Saline.^{[2][1]}
- Add Compound: Add powdered CMA to this vehicle.
- Equilibrate: Shake/Vortex at Room Temperature for 4–6 hours. The solution should turn clear as the complex forms.
- Filter: Sterile filter (0.22 μm).
- Result: You now have a water-soluble formulation without organic cosolvents.

Module 5: Purification & Synthesis Support

User Question: "I synthesized CMA, but I can't purify it. It streaks on silica columns."^[1]

Troubleshooting: The amide/hydroxyl groups cause strong adsorption to silica (tailing).^[1]

TLC/Column Solvent Systems:

- Avoid: Hexane/Ethyl Acetate (CMA is likely insoluble in Hexane and sticks to silica).^[1]

- Use: DCM (Dichloromethane) / Methanol.[1]
 - Start: 98% DCM / 2% MeOH.[1]
 - Gradient: Ramp to 90% DCM / 10% MeOH.[1]
- Recrystallization:
 - If the solid is impure, try Ethyl Acetate/Ethanol.[1] Dissolve in hot Ethanol, add Ethyl Acetate until cloudy, and cool slowly.

Summary of Physicochemical Properties

Property	Value (Approx.)	Implication
LogP	0.7 – 1.1	Amphiphilic; sits at the oil/water interface.[2][1]
H-Bond Donors	2 (NH, OH)	Strong lattice; requires polar aprotic solvents (DMSO).[2][1]
H-Bond Acceptors	2 (C=O, OH)	Sticky on silica gel; requires MeOH for elution.[2][1]
Molecular Weight	~171.2 g/mol	Small, but rigid packing due to cyclohexyl ring.[1]

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Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for **N-(cyclohexylmethyl)-2-hydroxyacetamide** before handling.

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